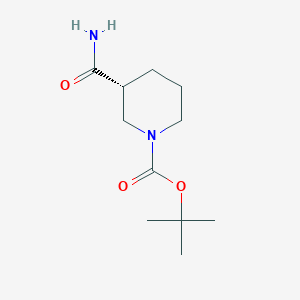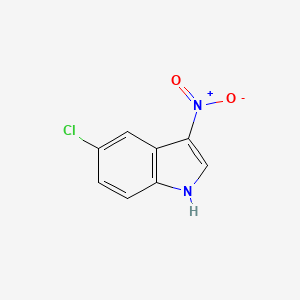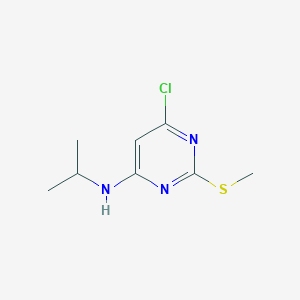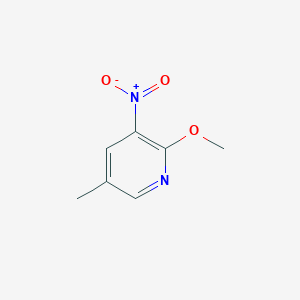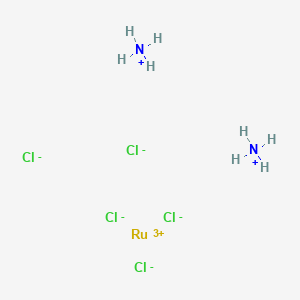
Diammonium pentachlororuthenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium pentachlororuthenate is a bright orange crystalline solid with a molecular weight of 394.5 g/mol. Its crystal structure belongs to the orthorhombic system, and it is highly soluble in water, ethanol, and methanol. The compound is stable under normal atmospheric conditions.
Synthesis Analysis
The most common method for synthesizing diammonium pentachlororuthenate is through the reaction of ruthenium trichloride with ammonium chloride and sodium metabisulfite in acidic solution. The synthesized compound can be characterized by various spectroscopic techniques like nuclear magnetic resonance, X-ray crystallography, and infrared spectroscopy.Molecular Structure Analysis
Diammonium pentachlororuthenate has a covalent bonding with strong metal-ligand interactions. The pentachlororuthenate anion provides five binding sites for coordination to the ammonium cations and any other ligands.Chemical Reactions Analysis
Diammonium pentachlororuthenate can be analyzed using various methods like inductively coupled plasma, atomic absorption spectroscopy, and mass spectrometry.科学的研究の応用
Environmental Remediation
A study by Jou (2008) demonstrated the degradation of pentachlorophenol using zero-valence iron coupled with microwave energy, highlighting an innovative approach to environmental remediation. This method efficiently removes toxic organic compounds from the environment, showcasing a potential application for similar compounds like Diammonium pentachlororuthenate in degrading environmental pollutants through advanced oxidation processes (Jou, 2008).
Photovoltaic Devices
Research on defect passivation of organic-inorganic hybrid perovskites by Diammonium iodide suggests potential applications in improving the efficiency of photovoltaic devices. The methodology employed in this study could be adapted for Diammonium pentachlororuthenate, to enhance the performance of solar cells by mitigating defects in perovskite films (Ting Zhao et al., 2016).
Nanocomposite Materials
Diammonium cations have been utilized to template lead(II) halide motifs, forming inorganic-organic nanocomposites. This research outlines the potential for Diammonium pentachlororuthenate to be used in the creation of novel nanomaterials with diverse applications, ranging from electronics to catalysis (A. Lemmerer & D. Billing, 2012).
Semiconductor Technology
The study of Hexane-1,6-diammonium pentaiodobismuth as a molecular semiconductor indicates the potential for similar diammonium-based compounds in semiconductor applications. This research highlights the suitability of these materials for absorbing visible light and their potential in fabricating efficient solar cells (Xiaotong Li et al., 2021).
Water Treatment
Research on the quaternization of agricultural by-products to create anion exchange resins presents an interesting application for diammonium compounds in water treatment. By chemically modifying low-cost materials, efficient removal of toxic anions from water is achieved, suggesting a potential application for Diammonium pentachlororuthenate in similar environmental engineering contexts (L. Wartelle & W. Marshall, 2006).
Safety And Hazards
The compound is classified as hazardous due to acute toxicity and skin/eye irritation. Safety precautions should be followed during handling.
将来の方向性
Further research could explore its applications in materials science, catalysis, and potential implications in various fields.
特性
IUPAC Name |
diazanium;ruthenium(3+);pentachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEETWQIZFGAMIM-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H8N2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium pentachlororuthenate | |
CAS RN |
68133-88-0 |
Source


|
| Record name | Ruthenate(2-), pentachloro-, ammonium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium pentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

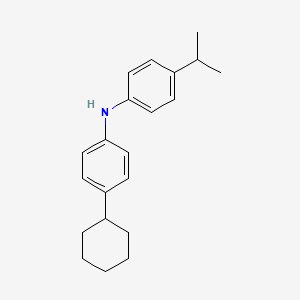
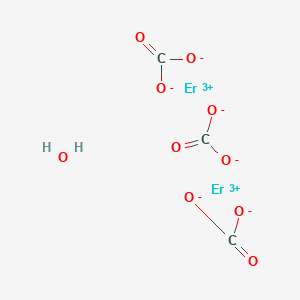
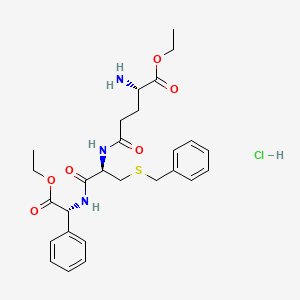
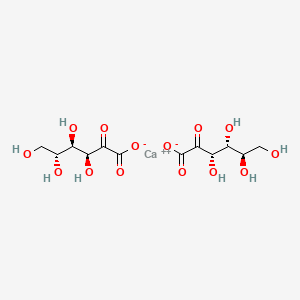
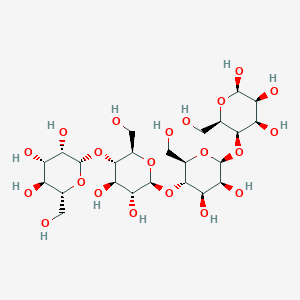
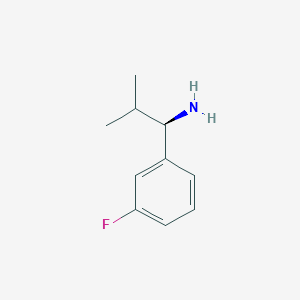
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)
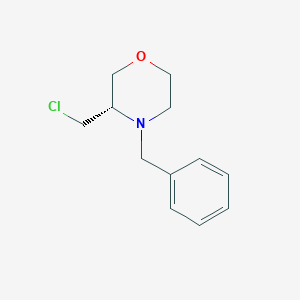
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
